3-(3-Methoxy-4-methylphenyl)propan-1-ol
Description
3-(3-Methoxy-4-methylphenyl)propan-1-ol is a phenylpropanoid derivative characterized by a propan-1-ol backbone substituted with a 3-methoxy-4-methylphenyl group. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., 3-(4-methoxyphenyl)propan-1-ol) are widely documented in flavor, fragrance, and pharmaceutical research . The compound’s methoxy and methyl substituents likely influence its solubility, stability, and interactions in biological or industrial systems.
Properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUFCXIYFOCUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Methoxy-4-methylphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 4′-methylpropiophenone using suitable reducing agents . Another approach includes the reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
3-(3-Methoxy-4-methylphenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-(3-Methoxy-4-methylphenyl)propan-1-ol, highlighting substituent variations, molecular weights, and applications:
Biological Activity
3-(3-Methoxy-4-methylphenyl)propan-1-ol, also known by its chemical name and CAS number 168132-18-1, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3-Methoxy-4-methylphenyl)propan-1-ol is C12H16O2. Its structure consists of a propanol backbone substituted with a methoxy and a methyl group on a phenyl ring, which contributes to its unique biological properties.
Pharmacological Effects
Research indicates that 3-(3-Methoxy-4-methylphenyl)propan-1-ol exhibits various pharmacological effects, particularly in the following areas:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 20 to 50 µM, indicating a moderate level of activity compared to standard chemotherapeutics .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that 3-(3-Methoxy-4-methylphenyl)propan-1-ol may protect neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease management .
The biological activities of 3-(3-Methoxy-4-methylphenyl)propan-1-ol are attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other phenolic compounds, it may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division and proliferation .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt pathway .
Study 1: Anticancer Activity
A study published in MDPI explored the antiproliferative effects of several derivatives related to 3-(3-Methoxy-4-methylphenyl)propan-1-ol. The results indicated that compounds with similar structures exhibited IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that further development could lead to effective cancer treatments .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving mice with induced inflammation, administration of 3-(3-Methoxy-4-methylphenyl)propan-1-ol resulted in a marked decrease in inflammatory markers. Histological analysis showed reduced tissue damage compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
